3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[310]hexane is a bicyclic compound that features a unique structure with a cyclopropyl group and a dichlorophenyl group attached to an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
The process may include cyclopropanation reactions based on the use of carbenes and metallocarbenes .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure.
Cycloeudesmol: A sesquiterpene with bioactive properties.
Laurinterol: Another marine-derived compound with a bicyclic structure.
Uniqueness
3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane is unique due to its combination of a cyclopropyl group and a dichlorophenyl group attached to an azabicyclohexane core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
923567-87-7 |
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Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
3-cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H15Cl2N/c15-12-4-1-9(5-13(12)16)14-6-10(14)7-17(8-14)11-2-3-11/h1,4-5,10-11H,2-3,6-8H2 |
InChI Key |
DLNQEYMDSOUAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC3CC3(C2)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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